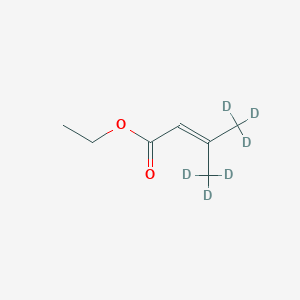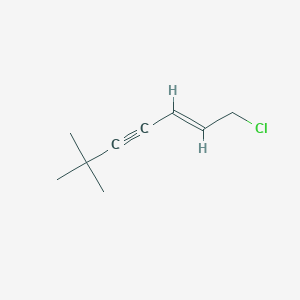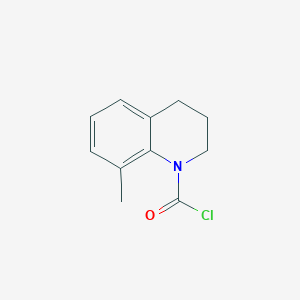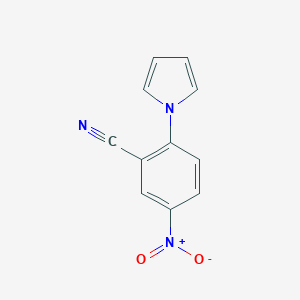
5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Übersicht
Beschreibung
5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile is a compound related to pyrrole chemistry, featuring a nitro group and a benzonitrile moiety linked to a pyrrole ring. Its synthesis, molecular structure, chemical reactions, physical, and chemical properties are of interest in the field of organic and medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrole derivatives like 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile often involves dehydration of corresponding aldoximes and subsequent nitration. The 2-cyano group in pyrrole derivatives has been observed to exhibit meta-directing effects during nitration, albeit less strongly than in the benzene series (Anderson, 1959).
Molecular Structure Analysis
The molecular structure and electronic properties of similar nitro-substituted pyrrole derivatives have been characterized using both experimental and theoretical approaches, including IR, UV-Vis spectroscopy, and DFT calculations. These studies provide insights into the bond lengths, angles, and electronic spectra of the compounds (Akbari & Bakhte-ei, 2013).
Chemical Reactions and Properties
Nitrophenyl derivatives of pyrrole exhibit interesting chemical behaviors, such as anion binding and color change upon deprotonation, demonstrating the reactivity of the nitro group in the pyrrole ring (Camiolo et al., 2003). Additionally, reactions involving nitro group transfer from nitro-substituted benzotriazoles to secondary amines highlight the synthetic utility of nitro groups in creating nitrogen-containing heterocycles (Cohen-Fernandes & Habraken, 1987).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile in various environments. The crystal structure of similar compounds can reveal the arrangement of molecules and their interactions, which are essential for material science and pharmaceutical applications (Yapo et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are fundamental aspects of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile chemistry. Studies on similar nitro-substituted pyrrole derivatives provide insights into their potential applications in organic synthesis, highlighting the importance of the nitro and cyano groups in facilitating various chemical transformations (Korotaev et al., 2013).
Wissenschaftliche Forschungsanwendungen
Pyrrole Chemistry and Nitration Products
Pyrrole derivatives, such as 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, have been a subject of study in the context of pyrrole chemistry. The nitration of pyrrole 2-nitriles, for instance, has been explored to understand the directing effects of the cyano group during nitration processes. These studies contribute to the broader understanding of pyrrole reactivity and the synthesis of nitro-substituted pyrroles, which are valuable in developing pharmaceuticals and materials with novel properties (H. J. Anderson, 1959).
Heteroaromatic Synthesis and Reactions
The synthesis and reactions of heteroaromatic compounds incorporating the pyrrole unit alongside other functional groups have been investigated. These studies often focus on the creation of complex molecules that could serve as intermediates for further chemical transformations or as potential therapeutic agents. For example, research into α-acetylenic ketones with nitrofuran rings has revealed pathways to synthesize a variety of heterocyclic compounds, demonstrating the versatility of pyrrole derivatives in organic synthesis (Tadashi. Sasaki & T. Yoshioka, 1971).
Novel Heterocyclic Systems
The development of novel heterocyclic systems through the manipulation of pyrrole derivatives has been a significant area of interest. Intramolecular cyclization reactions, for example, have been used to create new pyrrolo-annulated systems, expanding the chemical space of heterocyclic compounds with potential for pharmaceutical application and materials science (R. D. Santo et al., 1996).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been applied to the creation of polysubstituted 4H-pyran derivatives starting from pyrrole-containing nitriles. This approach highlights the efficiency gains in organic synthesis through modern techniques, leading to compounds with potential anticancer activity. Such studies underscore the relevance of pyrrole derivatives in medicinal chemistry and the ongoing search for new therapeutic agents (S. Hadiyal et al., 2020).
Anticancer Activity of Novel Compounds
Research into novel compounds bearing the pyrrole nucleus has also extended into the evaluation of their biological activities, including anticancer effects. The design and synthesis of new molecules, followed by assessments of their antiproliferative effects, illustrate the potential of pyrrole derivatives as leads in drug discovery efforts. Such work contributes to the identification of promising candidates for further development into anticancer therapies (U. Sahoo et al., 2015).
Eigenschaften
IUPAC Name |
5-nitro-2-pyrrol-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQUENNYLRJZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378975 | |
| Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |
CAS RN |
106981-59-3 | |
| Record name | 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

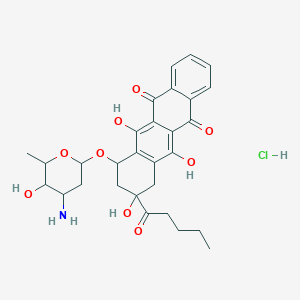
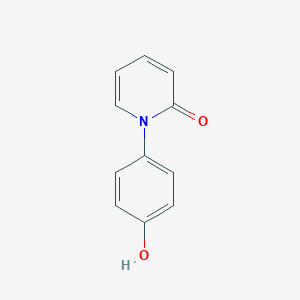
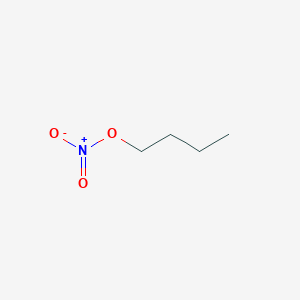
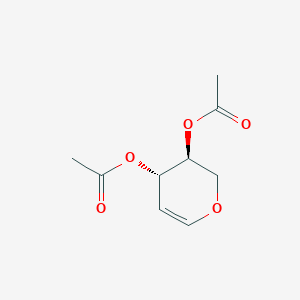
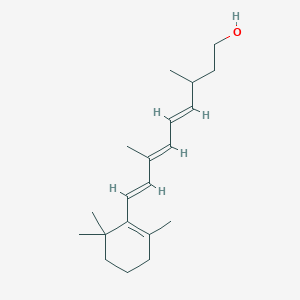
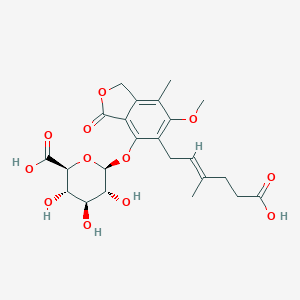
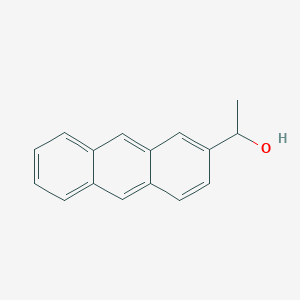
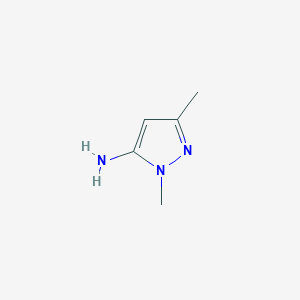
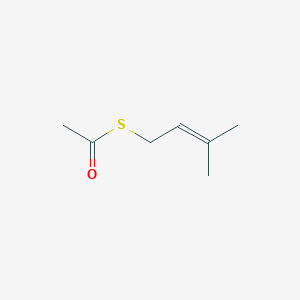
![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)
